molecular formula C23H27N3O6S B2559890 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE CAS No. 845735-35-5

1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Cat. No.: B2559890
CAS No.: 845735-35-5
M. Wt: 473.54
InChI Key: YRGOGNVMUAVUCT-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl group at position 3 and a 4-methylbenzenesulfonyl (tosyl) group at position 1. The tosyl group contributes to electron-withdrawing effects and may influence pharmacokinetics .

Properties

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-15-7-9-18(10-8-15)33(27,28)26-11-5-6-16(14-26)23-24-22(25-32-23)17-12-19(29-2)21(31-4)20(13-17)30-3/h7-10,12-13,16H,5-6,11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGOGNVMUAVUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Trimethoxyphenyl Group: This step might involve the use of a coupling reagent to attach the trimethoxyphenyl group to the oxadiazole ring.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization reactions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-(4-Methylbenzenesulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine. For instance, analogs containing oxadiazole rings have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for their anticancer activity. Compounds exhibiting structural similarities to the target compound showed IC50 values in the low micromolar range against HeLa and HCT116 cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Properties

Compounds with similar structural features have also been investigated for antimicrobial activity. The sulfonamide group is known for its antibacterial properties, which can be enhanced by the oxadiazole moiety.

Case Study:
Research conducted on related sulfonamide derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study indicated that modifications at the piperidine nitrogen could enhance efficacy against resistant strains .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity: The sulfonamide group may inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.
  • Cell Cycle Arrest: Compounds containing oxadiazole rings have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Synthesis and Development

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Sulfonation to introduce the 4-methylbenzenesulfonyl group.

Table 1: Synthetic Pathway Overview

StepReaction TypeKey Reagents
1CyclizationHydrazine derivatives
2Nucleophilic SubstitutionPiperidine derivatives
3SulfonationSulfonyl chloride

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among analogs:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazole; 4-methylbenzenesulfonyl C₂₃H₂₆N₃O₆S 496.54* High lipophilicity due to trimethoxyphenyl; potential tubulin inhibition
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(5-fluoro-2-methylphenyl)sulfonyl]piperidine 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole; 5-fluoro-2-methylbenzenesulfonyl C₂₁H₂₀FN₃O₅S 445.46 Fluorine enhances electronegativity; benzodioxol may improve CNS penetration
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine 3-Phenyl-1,2,4-oxadiazole; 2-(phenylsulfonyl)ethyl C₂₁H₂₃N₃O₃S 397.49 Ethyl linker increases flexibility; simpler phenyl group reduces steric hindrance
4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine 5-Methyl-1,2,4-oxadiazole C₈H₁₃N₃O 167.21 Minimal substituents; higher bioavailability but lower target specificity

*Calculated based on analogous structures in and .

Physicochemical Properties

  • Lipophilicity : Trimethoxyphenyl > benzodioxol > phenyl > methyl (based on substituent polarity).
  • Solubility : The target compound’s high molecular weight and aromaticity may reduce aqueous solubility compared to simpler analogs like .

Biological Activity

1-(4-Methylbenzenesulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that has garnered interest due to its potential pharmacological applications. The compound is characterized by its unique structural features, which include a piperidine ring and an oxadiazole moiety, both known for their biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic uses.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, a series of synthesized compounds bearing piperidine and oxadiazole moieties demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The most active derivatives showed IC50 values indicating potent antibacterial effects .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. In particular, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes. Compounds from similar studies exhibited IC50 values as low as 0.63 µM for AChE inhibition . This suggests potential applications in treating conditions related to cholinergic dysfunctions.

The mechanism of action of this compound likely involves its interaction with specific biological targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The presence of methoxy groups may enhance binding affinity and specificity towards targets .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of synthesized oxadiazole derivatives, several compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus . Among these derivatives, some displayed significant inhibition zones in agar diffusion tests, indicating their potential as new antibacterial agents .

Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition profile of piperidine derivatives demonstrated that compounds containing the oxadiazole ring showed promising results in inhibiting urease activity. This property could be beneficial in managing conditions like urinary tract infections where urease-producing bacteria are involved .

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
Enzyme InhibitionUreaseSignificant inhibition

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